![molecular formula C17H23N5OS B2624456 4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1210487-43-6](/img/structure/B2624456.png)
4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For instance, a common method involves the reaction of thiosemicarbazide with carboxylic acid derivatives in the presence of dehydrating agents.
Attachment of the Piperazine Moiety: The phenylpiperazine group is introduced through nucleophilic substitution reactions. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Final Coupling: The final step involves coupling the intermediate with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Biological Research: It is used in studies investigating the mechanisms of action of thiadiazole derivatives and their interactions with biological targets.
Drug Development: The compound serves as a lead molecule for the development of new therapeutic agents with improved efficacy and safety profiles.
Industrial Applications: It may be used in the synthesis of other biologically active compounds and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: It may inhibit key enzymes involved in various biological processes, such as oxidoreductases and proteases.
Modulating Receptors: The compound can bind to and modulate the activity of certain receptors, influencing cellular signaling pathways.
Inducing Apoptosis: In cancer cells, it may induce apoptosis through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins.
Comparison with Similar Compounds
4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide can be compared with other thiadiazole derivatives, such as:
4-methyl-N-(3-(4-benzylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide: Similar structure but with a benzyl group instead of a phenyl group.
4-methyl-N-(3-(4-methylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide: Contains a methyl group on the piperazine ring.
4-methyl-N-(3-(4-ethylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide: Features an ethyl group on the piperazine ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other thiadiazole derivatives.
Biological Activity
Overview
4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of thiadiazoles, which are known for their diverse pharmacological properties, including anticancer and neuroprotective effects. The compound's unique structure enables it to interact with various biological targets, making it a subject of interest for drug development.
Chemical Structure and Properties
The molecular formula of this compound is C18H24N4O2, with a molecular weight of 328.4 g/mol. Its structure features a thiadiazole ring substituted with a piperazine moiety and a carboxamide group, which contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₄N₄O₂ |
Molecular Weight | 328.4 g/mol |
Chemical Structure | Chemical Structure |
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism of action often involves the induction of apoptosis through the activation of caspases and modulation of the Bax/Bcl-2 ratio.
A notable study demonstrated that derivatives of thiadiazole induced cell cycle arrest at the S and G2/M phases in treated cancer cells. The compounds exhibited selective toxicity towards cancer cells compared to normal cells, suggesting their potential as targeted anticancer agents .
The primary mechanism by which this compound exerts its effects appears to involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine (ACh), which is crucial for neurotransmission and cognitive functions .
- Induction of Apoptosis : The ability to induce apoptosis through mitochondrial pathways has been observed in various studies. Increased levels of pro-apoptotic factors such as Bax and caspase activation have been reported .
Study on Antitumor Activity
A recent study evaluated the cytotoxicity of thiadiazole derivatives against MCF-7 and HepG2 cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 2.32 µg/mL, demonstrating potent anticancer activity. The study also noted that structural modifications significantly influenced the cytotoxic efficacy .
Selectivity Studies
Selectivity studies conducted on these compounds revealed that they preferentially targeted cancerous cells over normal mammalian cells (e.g., Vero cells), reinforcing their potential therapeutic applications in oncology .
Properties
IUPAC Name |
4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-14-16(24-20-19-14)17(23)18-8-5-9-21-10-12-22(13-11-21)15-6-3-2-4-7-15/h2-4,6-7H,5,8-13H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZGRPKSFWZOQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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